EClTFA serves as a valuable building block for the synthesis of diverse fluorinated compounds due to the presence of the trifluoromethyl group (CF₃). This functional group is crucial in developing pharmaceuticals, agrochemicals, and advanced materials with unique properties like improved stability, lipophilicity, and metabolic stability [].
Researchers employ EClTFA in various synthetic strategies, including:
EClTFA acts as a valuable precursor for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles are prevalent in numerous biologically active molecules, including pharmaceuticals and natural products [].
Researchers utilize EClTFA in various heterocyclic syntheses, such as:
While not the primary research focus, some studies have explored the potential biological activity of EClTFA itself.
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is an organic compound with the chemical formula C₆H₆ClF₃O₃. It is characterized by the presence of a chloro group and trifluoroacetyl moiety, which contribute to its unique chemical properties. This compound is a colorless to pale yellow liquid that exhibits significant reactivity due to the electronegative fluorine atoms and the chlorine atom, making it a valuable reagent in various chemical syntheses and applications .
The biological activity of ethyl 2-chloro-4,4,4-trifluoroacetoacetate has been explored in various studies. Its derivatives have shown potential antimicrobial and antifungal properties. Additionally, some studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although more research is needed to fully understand its mechanisms and therapeutic potential .
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate can be synthesized through several methods:
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate finds applications in various fields:
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | Lacks chlorine; primarily used as a reagent |
Ethyl 2-bromo-4,4,4-trifluoroacetoacetate | C₆H₇BrF₃O₃ | Contains bromine instead of chlorine; different reactivity |
Ethyl 2-fluoro-4,4,4-trifluoroacetoacetate | C₆H₇F₄O₃ | Contains an additional fluorine; increased lipophilicity |
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is unique due to its combination of both chlorine and trifluoromethyl groups, providing distinct reactivity patterns not observed in similar compounds. Its specific interactions and applications in organic synthesis make it a valuable compound in chemical research and industrial applications.
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA) emerged as a synthetic target in the late 20th century, driven by the growing demand for fluorinated intermediates in pharmaceutical and agrochemical research. While its exact discovery date remains unclear, early patents from the 1990s, such as EP0694526A1, describe methodologies for preparing fluorinated β-keto esters via Claisen condensations. The compound’s synthesis was further refined in the 2010s, with Chinese patents (e.g., CN103694119A) optimizing catalytic systems using sodium ethoxide in ethanol to achieve yields exceeding 80%. The CAS registry (363-58-6) and commercial availability since the early 2000s underscore its industrial relevance.
IUPAC Name:
Ethyl (2S)-2-chloro-4,4,4-trifluoro-3-oxobutanoate
Structural Features:
Key Spectral Data:
Property | Value | Source |
---|---|---|
Boiling Point | 67–71°C (35 mmHg) | |
Density | 1.39 g/cm³ | |
Refractive Index | 1.386–1.393 (20°C) | |
SMILES | CCOC(=O)C@@HC(=O)C(F)(F)F |
EClTFA occupies a niche in fluorinated β-keto ester chemistry due to its dual functionality:
Comparative reactivity studies show EClTFA’s superiority over non-fluorinated analogs in asymmetric fluorination reactions, achieving enantiomeric excesses >90% in rhodium-catalyzed systems.
EClTFA serves as a linchpin in synthesizing:
Table 1: Synthetic Applications of EClTFA
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate possesses the molecular formula C₆H₆ClF₃O₃ with a molecular weight of 218.56 g/mol [1] [2] [3]. The compound is characterized by its International Union of Pure and Applied Chemistry name: ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate [1] [4]. The molecular structure features a central carbon atom bearing a chlorine substituent, creating a chiral center that can exist in two enantiomeric forms [4].
The stereochemical configuration of the compound is designated as (2S)-2-chloro-4,4,4-trifluoro-3-oxobutanoate ethyl ester according to the Simplified Molecular Input Line Entry System notation: CCOC(=O)C@@HC(=O)C(F)(F)F [1] [4]. This stereochemical arrangement places the chlorine atom in a specific spatial orientation relative to the carbonyl groups and the trifluoromethyl substituent [4].
The molecular architecture incorporates several key structural features: an ethyl ester group, a chlorine-substituted carbon center, and a trifluoromethyl ketone moiety [1] [2]. The presence of the trifluoromethyl group introduces significant electron-withdrawing characteristics that influence the overall molecular properties [5]. The compound's structure allows for potential intramolecular interactions between the electronegative fluorine atoms and other molecular components [6].
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate exhibits a boiling point range of 67-71°C under reduced pressure conditions of 35 mmHg [1] [4] [7]. The compound demonstrates a flash point of 67°C (153°F), indicating its volatility characteristics and thermal properties [1] [7]. These thermal parameters reflect the influence of the trifluoromethyl group and chlorine substituent on the intermolecular forces within the liquid phase [1] [4].
The relatively low boiling point under reduced pressure conditions suggests moderate intermolecular attractions despite the presence of polar functional groups [1] [7]. The flash point value indicates that the compound can form flammable vapor-air mixtures at elevated temperatures, which is consistent with its organic ester structure [7].
The compound exhibits a density of 1.39 g/mL at standard conditions [1] [4] [7]. This relatively high density compared to simple organic compounds reflects the presence of heavy atoms including chlorine and fluorine within the molecular structure [1] [7]. The density value indicates that the compound is significantly denser than water, which is attributed to the combined effects of the halogen substituents and the compact molecular structure [4] [7].
The refractive index of ethyl 2-chloro-4,4,4-trifluoroacetoacetate ranges from 1.3865 to 1.3935 when measured at 20°C [1] [4]. This optical property provides information about the compound's polarizability and electronic structure [4]. The refractive index values fall within the typical range for halogenated organic compounds, reflecting the influence of the chlorine and fluorine atoms on the molecular polarizability [1] [4].
Physical Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 67-71°C | 35 mmHg pressure [1] [4] [7] |
Flash Point | 67°C (153°F) | Standard conditions [1] [7] |
Density | 1.39 g/mL | Standard conditions [1] [4] [7] |
Refractive Index | 1.3865-1.3935 | 20°C [1] [4] |
The electron distribution within ethyl 2-chloro-4,4,4-trifluoroacetoacetate is significantly influenced by the presence of highly electronegative substituents [5]. The trifluoromethyl group acts as a powerful electron-withdrawing unit, creating regions of electron density depletion around the adjacent carbon atoms [5]. The three fluorine atoms in the trifluoromethyl group possess the highest electronegativity among all elements, resulting in substantial electron withdrawal from the molecular framework [5].
The chlorine substituent also contributes to the overall electron distribution pattern through its own electronegativity [5]. The combined effects of these halogen substituents create a molecular dipole moment that influences the compound's chemical reactivity and physical properties [5]. The electron-deficient regions created by these substituents enhance the electrophilic character of adjacent carbon centers [5].
The presence of both chlorine and fluorine atoms within the molecular structure creates significant bond polarization effects throughout the compound [5]. The carbon-fluorine bonds in the trifluoromethyl group exhibit substantial polarization due to the large electronegativity difference between carbon and fluorine [5]. This polarization results in the formation of strong dipolar interactions that influence the compound's stability and reactivity [5].
The carbon-chlorine bond also demonstrates considerable polarization, though to a lesser extent than the carbon-fluorine bonds [5]. The polarization effects extend beyond the immediate vicinity of the halogen atoms, influencing the electronic properties of the carbonyl groups and the ester functionality [5]. These bond polarization effects contribute to the compound's ability to participate in various chemical transformations and influence its spectroscopic properties [5].
The nuclear magnetic resonance spectroscopic analysis of ethyl 2-chloro-4,4,4-trifluoroacetoacetate reveals characteristic signals corresponding to its structural components [8] [9] [10]. The proton nuclear magnetic resonance spectrum exhibits signals attributable to the ethyl ester group, including the characteristic triplet for the methyl protons and quartet for the methylene protons [8]. The presence of the chiral center bearing the chlorine substituent results in diastereotopic relationships that may complicate the spectral patterns [8].
The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework, with distinct signals for the carbonyl carbons influenced by the electron-withdrawing effects of the trifluoromethyl group [8] [10]. The carbon bearing the chlorine substituent exhibits characteristic chemical shift values that reflect its electronic environment [8]. The trifluoromethyl carbon typically appears as a quartet due to coupling with the three equivalent fluorine atoms [9].
The fluorine-19 nuclear magnetic resonance spectrum is particularly diagnostic for this compound, showing the characteristic signal for the trifluoromethyl group [11] [9]. The three fluorine atoms in the trifluoromethyl group appear as a single resonance due to their chemical equivalence [11] [9]. The fluorine nuclear magnetic resonance chemical shift provides valuable information about the electronic environment of the trifluoromethyl group [11] [9].
The infrared spectroscopic profile of ethyl 2-chloro-4,4,4-trifluoroacetoacetate exhibits characteristic absorption bands corresponding to its functional groups [12] [13] [14]. The carbonyl stretching vibrations appear in the region typical for ketones and esters, with frequencies influenced by the electron-withdrawing effects of the trifluoromethyl and chlorine substituents [12] [13]. The presence of two carbonyl groups results in distinct absorption bands that can be differentiated based on their chemical environments [13].
The carbon-fluorine stretching vibrations provide distinctive fingerprint regions in the infrared spectrum [15] [16]. The trifluoromethyl group exhibits characteristic absorption patterns in the region of 1200-1400 cm⁻¹, with both symmetric and asymmetric stretching modes [15] [16]. The carbon-chlorine stretching vibration contributes additional characteristic absorption features [14].
The ethyl ester functionality contributes carbon-hydrogen stretching vibrations in the aliphatic region, along with carbon-oxygen stretching modes characteristic of ester groups [14] [17]. The combination of these spectroscopic features provides a unique fingerprint for compound identification [14] [17].
Mass spectrometric analysis of ethyl 2-chloro-4,4,4-trifluoroacetoacetate reveals characteristic fragmentation patterns that provide structural information [18]. The molecular ion peak appears at m/z 218, corresponding to the molecular weight of the compound [18]. The fragmentation behavior is influenced by the presence of the halogen substituents and the ester functionality [18].
Common fragmentation pathways include the loss of the ethyl ester group, resulting in characteristic fragment ions [18]. The trifluoromethyl group may undergo specific fragmentation patterns, potentially losing fluorine atoms or the entire trifluoromethyl unit [18]. The chlorine substituent influences the fragmentation behavior through its electronic effects and potential for elimination reactions [18].
The mass spectrometric fragmentation patterns can provide information about the tautomeric forms present in the gas phase, as different tautomers may exhibit distinct fragmentation behaviors [18]. The electron impact ionization process may favor certain fragmentation pathways depending on the electronic structure of the compound [18].
The tautomeric behavior of ethyl 2-chloro-4,4,4-trifluoroacetoacetate is characterized by the equilibrium between keto and enol forms, which is fundamental to understanding its chemical reactivity [11] [19] [8]. The compound exists as a beta-ketoester, a structural class known for exhibiting keto-enol tautomerism due to the presence of acidic alpha-hydrogen atoms adjacent to the carbonyl group [11] [8]. The equilibrium between these tautomeric forms is influenced by several factors including solvent environment, temperature, and the electronic effects of substituents [11] [19].
The keto form represents the predominant tautomer under most conditions, featuring the characteristic carbonyl groups in their standard oxidation states [8] [20]. The enol form, while typically less stable, is stabilized by intramolecular hydrogen bonding and conjugation effects [11] [19] [8]. The trifluoromethyl group significantly influences this equilibrium through its strong electron-withdrawing properties, which affect the stability and reactivity of both tautomeric forms [11] [19].
Solvent effects play a crucial role in determining the tautomeric distribution [11] [19] [20]. Polar protic solvents tend to stabilize the keto form by disrupting the intramolecular hydrogen bonding that stabilizes the enol tautomer [11] [19]. Conversely, nonpolar aprotic solvents favor the enol form by allowing the intramolecular hydrogen bond to remain intact [11] [19]. The proportion of each tautomer can be quantitatively determined using nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, which provides distinct signals for each tautomeric form [11] [20].
Tautomeric Form | Stability Factors | Solvent Preference |
---|---|---|
Keto Form | Thermodynamic stability, dipole interactions [11] [8] | Polar protic solvents [11] [19] |
Enol Form | Intramolecular hydrogen bonding, conjugation [11] [19] [8] | Nonpolar aprotic solvents [11] [19] |
The tautomeric equilibrium constant can be measured experimentally and provides quantitative information about the relative stability of each form [8] [21]. For related trifluoroacetoacetate compounds, the equilibrium typically favors the keto form, with the exact ratio depending on the specific substituents and environmental conditions [11] [19] [8]. The presence of the chlorine substituent and trifluoromethyl group in this compound creates a unique electronic environment that influences the tautomeric behavior compared to simpler acetoacetate derivatives [11] [19].
Ethyl 4,4,4-trifluoroacetoacetate reacts smoothly with sulfuryl chloride, releasing hydrogen chloride and sulfur dioxide. No solvent is required, and product isolation involves only vacuum removal of residual reagents followed by fractional distillation [2].
Representative run | Reagent ratio (substrate : sulfuryl chloride) | Temperature (°C) | Reaction time | Isolated yield | Product purity |
---|---|---|---|---|---|
Example 1 (500 g scale) | 1 : 1.10 | 25 – 35 | 24 h | 97% [2] | 98% [2] |
Example 2 (2.8 kg scale) | 1 : 1.20 | 25 – 40 | 24 h | 96% [2] | 98% [2] |
Example 3 (chlorine gas route) | 1 : 1.40 | 0 – 5 | 3 h | 92% [2] | 93% [2] |
This substitution displays excellent atom economy because the ester acts as both solvent and reactant, while by-product formation remains below three percent by mass [2].
Continuous calorimetry shows that sulfuryl chloride reactions release approximately two-hundred-forty-two kilojoules per mole during sulfenyl-chloride formation and a further four-hundred-thirty-eight kilojoules per mole during subsequent chlorinations, corresponding to adiabatic temperature rises above one-hundred degrees Celsius [3]. Mesoflow tubular reactors equipped with back-pressure regulators dissipate this heat within seconds, permitting throughputs above one-hundred-forty grams per hour without detectable runaway or fouling [4]. Design-of-experiments studies indicate that reagent stoichiometry (1.1 – 1.3 equivalents), residence time (5 – 15 minutes) and sub-zero feed temperatures jointly maximise yield and minimise coloured by-products [3].
A one-flask protocol mirrors industrial practice but on gram scale: sulfuryl chloride (1.2 equiv) is added dropwise to the neat β-ketoester at twenty-five degrees Celsius; after four hours the mixture is distilled at forty degrees Celsius under reduced pressure to deliver ninety-seven percent of the title compound [2].
Alternative electrophiles broaden laboratory flexibility:
Halogen source | Catalyst or promoter | Temperature | Typical time | Yield | Enantiomeric excess (if applicable) |
---|---|---|---|---|---|
Sulfuryl chloride | none | 25 °C | 24 h | 96 – 97% [2] | n.a. |
Chlorine gas | none | 0 °C | 3 h | 92% [2] | n.a. |
Acetyl chloride | Ceric ammonium nitrate | 25 °C | 1 h | 88% [5] | racemic |
N-chlorosuccinimide | Chiral N,N-dioxide ligand and zinc acetate | 0 °C | 45 min | 90 – 99% [6] | 90 – 98% [6] |
N-chlorosuccinimide | Hybrid amide-Cinchona phase-transfer catalyst | –50 °C | ≤ 1 h | 99% [7] | up to 97% [7] |
These data confirm that electrophilic chlorine sources other than sulfuryl chloride can be exploited when optical purity is required or when lower reaction temperatures are desirable.
These organocatalytic systems tolerate the strongly electron-withdrawing trifluoromethyl group, making them suitable for asymmetric preparation of the chlorinated trifluoroacetoacetate when chirality at C-2 is desired.
Industrial practice already avoids auxiliary solvents, but where dilution is necessary, greener options outperform chlorinated media. Replacing dichloromethane with toluene for N-chlorosuccinimide reactions preserved ninety-nine-percent conversion while cutting solvent life-cycle impact scores by forty-five percent [11]. Continuous-flow microreactors also enable segmented aqueous–organic processing, reducing organic throughput by up to fifty percent without loss of rate [12].
Flow-calorimetric measurements show that scaling such electrochemical chlorinations from milligram to hundred-gram levels can proceed isothermally, obviating refrigerated brine loops and cutting overall process energy by two-thirds [4].
Corrosive;Irritant